Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a complex organic compound with significant potential in research and medicinal chemistry. It has the molecular formula and a molar mass of approximately 412.43 g/mol. This compound is characterized by a benzofuran structure, which consists of a fused benzene and furan ring, along with various functional groups that enhance its chemical properties and biological activities. Its purity is typically around 95% when sourced from chemical suppliers like BenchChem and Sigma-Aldrich .
The synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can be achieved through several methods, which often require precise control of reaction conditions to ensure high yields and purity. Common synthetic routes include:
Technical details regarding each step are crucial for optimizing yields and minimizing by-products, often requiring the use of solvents, temperature control, and specific catalysts .
The molecular structure of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can be represented through various chemical notation systems:
InChI=1S/C23H24O7/c1-4-25-22(24)20-17-12-16(26-13-19(23)27-14(2)3)10-11-18(17)28-21(20)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3
This data highlights the compound's complex arrangement of carbon, oxygen, and hydrogen atoms. The presence of multiple functional groups contributes to its reactivity and potential applications in various chemical reactions .
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate participates in several chemical reactions due to its reactive functional groups:
These reactions are essential for exploring its potential biological activities and applications in drug development .
The mechanism of action for Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is not fully elucidated but may involve interactions at the molecular level with specific biological targets. Compounds similar to this one have shown significant biological activities, potentially acting as:
Further research is required to clarify its specific mechanisms and therapeutic potentials .
The physical and chemical properties of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 412.43 g/mol |
Density | 1.199 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 546.6 ± 50.0 °C (Predicted) |
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling procedures due to its organic nature .
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate has several potential applications in scientific research:
Research into this compound's applications continues to evolve, highlighting its importance in advancing chemical knowledge and therapeutic development .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: